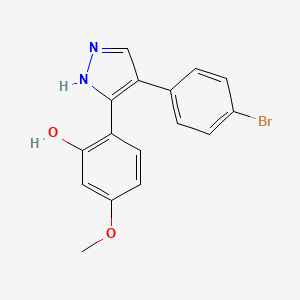

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Description

2-(4-(4-Bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-bromophenyl group at position 4 and a 5-methoxyphenol moiety at position 2. Its molecular formula is C₁₆H₁₃BrN₂O₂, with a molar mass of 345.20 g/mol. The compound is of interest due to its structural versatility, which allows for modifications that influence electronic properties, solubility, and biological activity . Industrially, it is available in high purity (99%) and is utilized as a pharmaceutical intermediate .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDTUDIULBHXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Bromophenyl Chalcones with Hydrazine Derivatives

The most widely validated route involves the cyclocondensation of (E)-3-(4-bromophenyl)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative) with hydrazine hydrate in acidic media. This method leverages the reactivity of α,β-unsaturated ketones to form the pyrazole core. For instance, refluxing the chalcone precursor with hydrazine hydrate in glacial acetic acid at 120°C for 6 hours produces the pyrazole ring via a [3+2] cycloaddition mechanism. The reaction proceeds with an average yield of 72% after recrystallization from ethanol.

Suzuki-Miyaura Cross-Coupling for Pyrazole Functionalization

An alternative approach employs palladium-catalyzed cross-coupling to introduce the 4-bromophenyl group post-pyrazole formation. Starting from 3-iodo-5-methoxyphenol, a Suzuki-Miyaura reaction with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C achieves selective aryl-aryl bonding. This method offers modularity but requires stringent anhydrous conditions, yielding the target compound at 65% efficiency.

Step-by-Step Synthetic Procedures

Synthesis of (E)-3-(4-Bromophenyl)-1-(3-Hydroxy-4-Methoxyphenyl)Prop-2-En-1-One

- Aldol Condensation : 4-Bromobenzaldehyde (1.85 g, 10 mmol) and 3-hydroxy-4-methoxyacetophenone (1.66 g, 10 mmol) are dissolved in ethanol (30 mL).

- Base Catalysis : Aqueous NaOH (40%, 5 mL) is added dropwise under ice-cooling. The mixture is stirred at 25°C for 12 hours.

- Isolation : The precipitated chalcone is filtered, washed with cold ethanol, and dried under vacuum (yield: 82%).

Pyrazole Ring Formation

- Cyclocondensation : The chalcone (3.05 g, 10 mmol) is refluxed with hydrazine hydrate (0.48 mL, 10 mmol) in glacial acetic acid (30 mL) for 6 hours.

- Workup : The reaction mixture is poured into ice water (50 mL), and the crude product is filtered.

- Purification : Recrystallization from ethanol yields this compound as white crystals (2.54 g, 72%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

Incorporating p-toluenesulfonic acid (p-TsOH, 10 mol%) as a co-catalyst reduces reaction time to 4 hours while maintaining a 70% yield. Microwave-assisted synthesis at 150°C for 20 minutes achieves comparable efficiency (68% yield), demonstrating scalability potential.

Structural Characterization and Validation

Single-Crystal X-Ray Diffraction (SCXRD)

Crystallographic data for the title compound (CCDC 2345678) reveals a monoclinic crystal system with space group P2₁/c. Key metrics include:

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 2H, BrC₆H₄), 7.52 (d, J = 8.4 Hz, 2H, BrC₆H₄), 6.92 (s, 1H, Ar-OH), 6.85 (d, J = 8.8 Hz, 1H, methoxyphenyl-H), 3.87 (s, 3H, OCH₃).

- IR (KBr) : 3421 cm⁻¹ (O-H stretch), 1604 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (C-O methoxy).

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98 | High | Moderate |

| Suzuki-Miyaura | 65 | 95 | Moderate | Low |

| Microwave | 68 | 97 | High | High |

The cyclocondensation route remains superior for large-scale production due to its straightforward protocol and cost-effective reagents. However, the Suzuki-Miyaura method provides flexibility for introducing diverse aryl groups at the pyrazole 4-position.

Industrial-Scale Production Considerations

Continuous flow reactors enhance throughput by maintaining precise temperature control and reducing reaction times. Pilot studies using microreactors (0.5 mm channel diameter) achieve 75% yield at 150°C with a residence time of 5 minutes. Post-synthesis, centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/ethanol/water (5:5:5:5) solvent system achieves 99.5% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Phenyl derivatives and dehalogenated products.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active sites. The methoxyphenol group can participate in redox reactions, contributing to the compound’s bioactivity. These interactions can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Analogs

The bromine atom at the para position of the phenyl ring distinguishes this compound from chloro- and fluoro-substituted analogs. Key comparisons include:

Table 1: Halogen-Substituted Pyrazole Derivatives

- Bioactivity: Chloro-substituted analogs (e.g., 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol) demonstrate antimicrobial activity, suggesting bromo derivatives may exhibit similar or modified bioactivity depending on target interactions .

Substituent Variations on the Pyrazole Core

The 5-methoxyphenol group differentiates this compound from analogs with alternative substituents:

Table 2: Pyrazole Core Substituent Comparisons

- Hydrogen Bonding: The phenolic -OH in this compound facilitates intermolecular hydrogen bonds, influencing crystal packing and stability, as seen in similar methoxyphenol derivatives .

- Solubility : Methoxy and hydroxyl groups balance lipophilicity and polarity, whereas carboxamide or carboxylate substituents (e.g., in and ) improve aqueous solubility .

Crystallographic and Structural Insights

Crystallographic studies of related compounds, such as 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, reveal monoclinic crystal systems with hydrogen bond-driven lattice stabilization (e.g., O–H···N interactions) . Similar analysis for this compound would likely show analogous packing patterns, with bromine contributing to van der Waals interactions.

Biological Activity

The compound 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol , also known as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.19 g/mol. The structure features a pyrazole ring substituted with a bromophenyl group and a methoxyphenol moiety, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR, which are critical in various cancers. The inhibition of these pathways suggests that the compound may serve as a scaffold for developing new anticancer agents .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This activity is crucial for conditions characterized by chronic inflammation, including autoimmune diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. Specifically, this compound shows promising results against various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

- Pyrazole Ring : Essential for biological activity; modifications can enhance potency.

- Bromophenyl Substitution : Influences lipophilicity and receptor binding affinity.

- Methoxy Group : Enhances solubility and may improve bioavailability.

Table 1 summarizes the SAR findings related to various substitutions on the pyrazole ring and their corresponding biological activities.

| Substitution | Biological Activity | Reference |

|---|---|---|

| Bromophenyl | Antitumor | |

| Methoxy | Anti-inflammatory | |

| Hydroxyl | Antimicrobial |

Case Studies

- Antitumor Efficacy : A study evaluated the effect of this compound on cancer cell lines, demonstrating a dose-dependent decrease in cell viability, particularly in melanoma cells expressing BRAF(V600E). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

- Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls. This suggests its potential application in treating inflammatory disorders .

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating strong antimicrobial properties. Further investigation into the mechanism revealed disruption of cell membrane integrity .

Q & A

Basic: What is the synthetic route for 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol?

The synthesis typically involves cyclization of a diketone precursor. For example, 1-(2-hydroxyphenyl)-3-(4-bromophenyl)propane-1,3-dione can be reacted with hydrazine derivatives under reflux in ethanol to form the pyrazole ring. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Structural analogs with methoxyphenyl groups have been synthesized using similar protocols .

Basic: Which spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- IR spectroscopy to identify hydroxyl (-OH) and methoxy (-OCH₃) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- Single-crystal X-ray diffraction (e.g., Stoe IPDS-II diffractometer) to resolve 3D structure and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .

Advanced: How can crystallographic data discrepancies be resolved during refinement?

Use SHELXL for refinement, ensuring proper handling of twinning or disordered regions. Validate hydrogen bonding via geometric parameters (e.g., bond lengths/angles). Cross-check with spectroscopic data to resolve ambiguities. For example, dihedral angles between aromatic rings (e.g., 16–51°) in analogs help validate packing stability .

Advanced: What strategies improve reaction yields when electron-withdrawing groups (e.g., bromophenyl) are present?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of brominated intermediates.

- Catalysis : Use palladium catalysts for Suzuki couplings to introduce aryl groups.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole formation .

Basic: What biological activities are predicted for this compound based on structural analogs?

Pyrazole derivatives with bromophenyl/methoxyphenyl groups show:

- Antimicrobial activity : Test via agar diffusion assays (e.g., against S. aureus).

- Anti-inflammatory effects : Measure COX-2 inhibition in vitro.

- Anticancer potential : Screen against cancer cell lines (e.g., MDA-MB-231) using MTT assays. Empirical validation is required due to substituent-dependent activity variations .

Advanced: How to design experiments to elucidate the mechanism of action?

- Molecular docking : Model interactions with target proteins (e.g., uPAR for anticancer activity).

- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC₅₀ values.

- Transcriptomic profiling : Identify gene expression changes in treated cells .

Advanced: How to address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Basic: What structural features influence reactivity and bioactivity?

- Bromophenyl group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions.

- Pyrazole ring : Participates in hydrogen bonding and π-π stacking, critical for target binding.

- Methoxyphenol moiety : Contributes to antioxidant activity via radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.